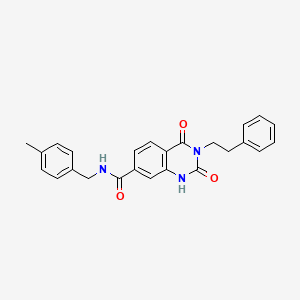![molecular formula C11H14ClF3N2O2 B3008589 [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate CAS No. 303148-53-0](/img/structure/B3008589.png)
[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate, also known as Compound A, is an organic compound with a molecular formula of C10H12ClF3N2O2. It is a colorless crystalline solid that is soluble in water and ethanol. Compound A has a variety of applications in scientific research, including being used as a reagent in synthetic organic chemistry, as a catalyst in chemical reactions, and as a model compound for studying the mechanism of action of pharmaceuticals.
Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Reactions
A study by Kao and Tsai (2016) explored the lipase-catalyzed regioselective methanolysis of dipyrazolides for preparing optically pure regioisomers, demonstrating the compound's relevance in enzymatic reactions and chiral chemistry. The analysis also sheds light on the kinetic parameters and the influence of methanol concentration on these reactions (Kao & Tsai, 2016).
Chemical Reactions in Organic Solvents
Research by Baeva et al. (2020) highlights the reaction of related compounds in different solvents, leading to the formation of substituted pyrazoles. This study is crucial for understanding the chemical behavior of these compounds in various organic solvents and their potential applications in synthetic organic chemistry (Baeva et al., 2020).
Applications in Medicinal Chemistry
Bhat et al. (2016) synthesized a series of triazolyl chalcone derivatives, highlighting the potential antimicrobial, antioxidant, and anticancer activities of these compounds. This study is significant for understanding the compound's potential applications in medicinal chemistry and drug design (Bhat et al., 2016).
Structural Analysis and Characterization
The work of Shen et al. (2012) on the structural characterization of pyrazole derivatives provides insights into the molecular structure and computational study of these compounds. This research is essential for understanding the molecular geometry, electronic structure, and potential applications in materials science (Shen et al., 2012).
Catalysis and Synthetic Applications
Boussalah et al. (2009) reported the synthesis of functional multidendate ligands, including derivatives of the compound . These ligands were examined for their catalytic properties, particularly in the oxidation of catechol to quinone. This research is vital for understanding the role of these compounds in catalysis and synthetic applications (Boussalah et al., 2009).
Propiedades
IUPAC Name |
[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N2O2/c1-3-4-5-8(18)19-6-7-9(11(13,14)15)16-17(2)10(7)12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNXBJURNAIOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC1=C(N(N=C1C(F)(F)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008507.png)
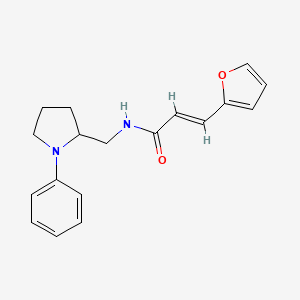
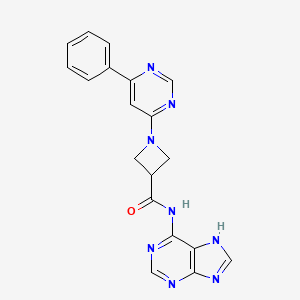
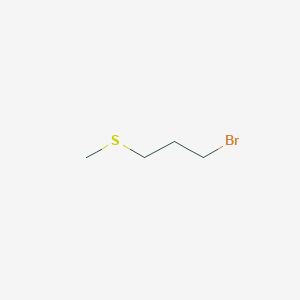
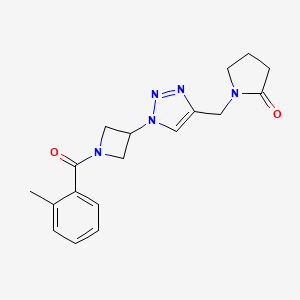
![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B3008516.png)

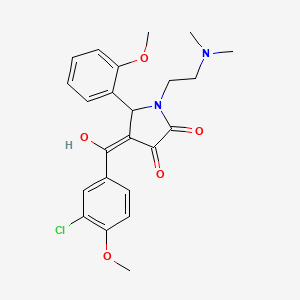
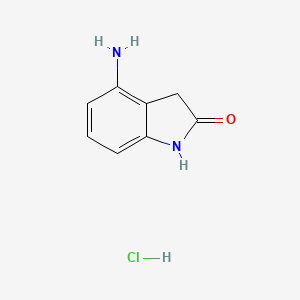
![8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3008521.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one](/img/structure/B3008524.png)
![3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3008526.png)
